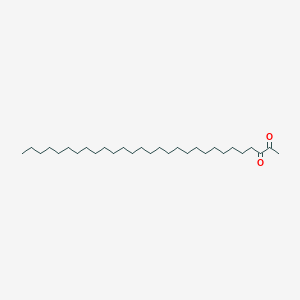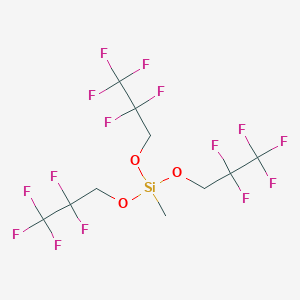![molecular formula C18H21NO3 B14268108 N-[2-(Naphthalen-1-yl)propanoyl]-L-valine CAS No. 184482-57-3](/img/structure/B14268108.png)
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine is a chemical compound with the molecular formula C₁₈H₂₁NO₃. It is a group of stereoisomers and is known for its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Naphthalen-1-yl)propanoyl]-L-valine typically involves the reaction of 2-(naphthalen-1-yl)propanoic acid with L-valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine undergoes various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophilic reagents like nitric acid (HNO₃) for nitration .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Naphthalen-1-yl)propanoyl]-L-valine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cell signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalen-2-yl-propan-1-one: A compound with a similar naphthalene ring structure but different functional groups.
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: Another naphthalene derivative with distinct chemical properties.
Uniqueness
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine is unique due to its combination of a naphthalene ring and an amino acid moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
184482-57-3 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-(2-naphthalen-1-ylpropanoylamino)butanoic acid |
InChI |
InChI=1S/C18H21NO3/c1-11(2)16(18(21)22)19-17(20)12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-12,16H,1-3H3,(H,19,20)(H,21,22)/t12?,16-/m0/s1 |
InChI-Schlüssel |
KUUSMLDSAIRQSX-INSVYWFGSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)


![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)




![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
